2-(4,6-Dimethylpyrimidin-2-yl)sulfanylethanol
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Overview
Description
2-(4,6-Dimethylpyrimidin-2-yl)sulfanylethanol is a chemical compound with the molecular formula C8H12N2OS. It is characterized by the presence of a pyrimidine ring substituted with two methyl groups at positions 4 and 6, and a sulfanyl group attached to an ethanol moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,6-Dimethylpyrimidin-2-yl)sulfanylethanol typically involves the reaction of 4,6-dimethyl-2-chloropyrimidine with thiourea to form 4,6-dimethyl-2-thiopyrimidine. This intermediate is then reacted with ethylene oxide under basic conditions to yield the final product .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(4,6-Dimethylpyrimidin-2-yl)sulfanylethanol can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4,6-Dimethylpyrimidin-2-yl)sulfanylethanol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4,6-Dimethylpyrimidin-2-yl)sulfanylethanol involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. Additionally, it can interact with DNA, potentially leading to changes in gene expression .
Comparison with Similar Compounds
Similar Compounds
- 2-(4,6-Dimethylpyrimidin-2-yl)thiol
- 2-(4,6-Dimethylpyrimidin-2-yl)sulfanylacetamide
- 2-(4,6-Dimethylpyrimidin-2-yl)thioacetic acid
Uniqueness
2-(4,6-Dimethylpyrimidin-2-yl)sulfanylethanol is unique due to the presence of both a sulfanyl group and an ethanol moiety, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C8H12N2OS |
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Molecular Weight |
184.26 g/mol |
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)sulfanylethanol |
InChI |
InChI=1S/C8H12N2OS/c1-6-5-7(2)10-8(9-6)12-4-3-11/h5,11H,3-4H2,1-2H3 |
InChI Key |
DSRGZRHOYJEVPF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)SCCO)C |
Origin of Product |
United States |
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